molecular formula C20H21NO3S B12168734 [4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-yl](thiophen-3-yl)methanone

[4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-yl](thiophen-3-yl)methanone

Cat. No.: B12168734
M. Wt: 355.5 g/mol
InChI Key: SGLVPLYYAVMANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone is a complex organic compound that features a benzofuran core substituted with an azepane group and a thiophene ring

Preparation Methods

The synthesis of 4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone typically involves multi-step organic reactions. The synthetic route may include the formation of the benzofuran core, followed by the introduction of the azepane and thiophene groups. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may scale up these reactions using continuous flow reactors and optimized conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core and thiophene ring may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and thiophene-containing molecules. Compared to these, 4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone is unique due to the presence of the azepane group, which may confer distinct chemical and biological properties. Examples of similar compounds are:

  • Benzofuran derivatives with different substituents.
  • Thiophene-containing compounds with varying functional groups.
  • Azepane derivatives with alternative core structures.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

[4-(azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C20H21NO3S/c22-17-5-6-18-19(15(17)11-21-8-3-1-2-4-9-21)16(12-24-18)20(23)14-7-10-25-13-14/h5-7,10,12-13,22H,1-4,8-9,11H2

InChI Key

SGLVPLYYAVMANH-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.